1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxa-3-azabicyclo[222]octane-3-carbaldehyde is a nitrogen-containing heterocyclic compound with a unique bicyclic structureThe structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a challenging yet valuable scaffold for various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core through cyclization reactions. One common method is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride/base . The reaction mechanism proceeds through the activation of the primary alcohol and intramolecular nitrogen nucleophilic attack, forming the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
2-Oxa-1-azabicyclo[3.2.0]heptane: A structurally related compound used in DNA-encoded library technology.
Uniqueness: 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde stands out due to its unique combination of a nitrogen heterocycle and an aldehyde functional group. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8-4-2-7(3-5-8)9(6-10)11-8/h6-7H,2-5H2,1H3 |
InChI Key |
XPAXQHRKXBYVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)N(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.